molecular formula C14H21BO4 B1316009 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 365564-10-9

2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1316009
M. Wt: 264.13 g/mol
InChI Key: QPWUFMRNTUHMJD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMDTB) is an organic compound that is widely studied in scientific research. DMDTB is a boron-containing compound that can be used as a reagent for the synthesis of various compounds. It is also used as a catalyst in chemical reactions and as a ligand for metal complexes. It has found applications in a wide range of fields, from pharmaceuticals to materials science.

Scientific Research Applications

Synthesis and Application in LCD Technology

  • Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. A one-pot protocol transformation was developed for synthesizing boron-containing resveratrol analogues. These derivatives are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology and are currently being explored for their therapeutic potential in Neurodegenerative diseases (Das et al., 2015).

Catalytic Applications

  • Palladium-Catalyzed Silaboration of Allenes : This compound plays a role in the palladium-catalyzed silaboration of allenes, a process that synthesizes 2-silylallylboronates. This method demonstrates regio- and stereoselectivity and can be applied in the synthesis of homoallylic alcohols (Chang et al., 2005).

Organic Synthesis and Drug Development

  • Design and Synthesis of Pinacolyl Boronate-Substituted Stilbenes : This compound has been used to create a library of boron-containing stilbene derivatives. Some of these derivatives have shown the ability to inhibit lipogenesis by suppressing lipogenic gene expression, making them potential candidates for lipid-lowering drugs (Das et al., 2011).

Material Science and Nanotechnology

  • Enhanced Brightness Emission-Tuned Nanoparticles : The compound has been utilized in the synthesis of heterodisubstituted polyfluorenes for the creation of stable nanoparticles. These particles exhibit high fluorescence emission with potential applications in material science and nanotechnology (Fischer et al., 2013).

Precision Polymer Synthesis

  • Polymer Synthesis via Suzuki-Miyaura Coupling Polymerization : The compound is used in Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene), a process important for creating polymers with precise molecular structures (Yokozawa et al., 2011).

Electrochemistry

  • Electrochemical Properties and Reactions : It plays a crucial role in the electrochemical studies of sulfur-containing organoboron compounds. Such studies are vital for understanding the electrochemical behaviors and reactions of these compounds (Tanigawa et al., 2016).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-8-11(16-5)12(9-10)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWUFMRNTUHMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579281
Record name 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

365564-10-9
Record name 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Preshlock, S Calderwood, S Verhoog… - Chemical …, 2016 - pubs.rsc.org
[18F]FMTEB, [18F]FPEB, [18F]flumazenil, [18F]DAA1106, [18F]MFBG, [18F]FDOPA, [18F]FMT and [18F]FDA are prepared from the corresponding arylboronic esters and [18F]KF/K222 …
Number of citations: 164 pubs.rsc.org
T Zarganes-Tzitzikas, GS Clemente, PH Elsinga… - Molecules, 2019 - mdpi.com
Imaging techniques, such as positron emission tomography (PET), represent great progress in the clinical development of drugs and diagnostics. However, the efficient and timely …
Number of citations: 16 www.mdpi.com
J Xu - ACS Materials Au, 2023 - ACS Publications
We herein report the synthesis and characterization of a series of twisted and conjugated 9,9′-bifluorenylidene (BF) derivatives and a ladder-shaped cyclic dimer (CBF) bearing eight …
Number of citations: 0 pubs.acs.org
DY Li, RM Yu, JP Li, DF Yang, Q Pang, HL Li - Catalysts, 2023 - mdpi.com
An improved para-selective C(sp 2 )-H borylation of anisole derivatives is described. The selective borylation is probably dominated by the change in electron density on the aromatic …
Number of citations: 3 www.mdpi.com
N Kampschulte, T Berking, IE Çelik, SF Kirsch… - European Journal of …, 2022 - Elsevier
Epoxy- and hydroxy-fatty acids are physiologically active lipid mediators which are formed from arachidonic acid and other fatty acids by cytochrome P450 monooxygenase (CYP) …
Number of citations: 4 www.sciencedirect.com
BM Rosen - 2009 - search.proquest.com
Abstract Development of complex supramolecular and macromolecular systems is driven by the development of new enabling synthetic methodologies. The demands placed upon …
Number of citations: 3 search.proquest.com
L Pan - 2021 - scholarworks.iupui.edu
Aromatic rings are universal motifs in natural products, pharmaceuticals, agrochemicals, and wide variety of organic materials. Aromatic halides are widely used as synthetic precursors …
Number of citations: 3 scholarworks.iupui.edu
R Moser - 2011 - search.proquest.com
Recently,“green” chemistry, as defined through its 12 Principles by Paul Anastas and John C. Warner in 1998, has gained increased attention-not only in industry, but also in academia. …
Number of citations: 0 search.proquest.com

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